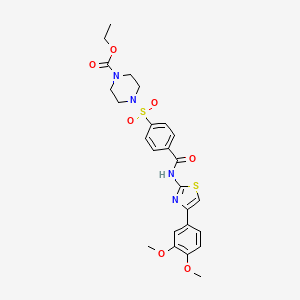

Ethyl 4-((4-((4-(3,4-dimethoxyphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

説明

This compound is a piperazine-based derivative featuring a sulfonyl-linked phenylcarbamoyl group and a thiazole ring substituted with 3,4-dimethoxyphenyl. Its structure integrates multiple pharmacophoric elements:

特性

IUPAC Name |

ethyl 4-[4-[[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N4O7S2/c1-4-36-25(31)28-11-13-29(14-12-28)38(32,33)19-8-5-17(6-9-19)23(30)27-24-26-20(16-37-24)18-7-10-21(34-2)22(15-18)35-3/h5-10,15-16H,4,11-14H2,1-3H3,(H,26,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEQFHLAOCZDELV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC(=C(C=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N4O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

560.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-((4-((4-(3,4-dimethoxyphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Attachment of the 3,4-Dimethoxyphenyl Group:

Formation of the Carbamoyl Group: The carbamoyl group is introduced by reacting the thiazole derivative with isocyanates.

Sulfonylation: The phenyl group is sulfonylated using sulfonyl chlorides under basic conditions.

Formation of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions involving piperazine derivatives.

Esterification: The final step involves esterification to form the ethyl ester.

Industrial Production Methods: Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

Reduction: Reduction reactions can occur at the carbamoyl and sulfonyl groups, potentially leading to the formation of amines and sulfides.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and sulfides.

Substitution: Nitro or halogenated derivatives.

科学的研究の応用

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

作用機序

The mechanism of action of Ethyl 4-((4-((4-(3,4-dimethoxyphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

Receptor Modulation: It may act as an agonist or antagonist at various receptors, altering cellular signaling pathways.

Pathways Involved: The compound could affect pathways related to inflammation, cell proliferation, and apoptosis.

類似化合物との比較

Structural Analog 1: 2-(2-(4-(4-(4-Fluorophenyl)piperazin-1-yl)benzylidene)hydrazineyl)-4-phenylthiazole (3a)

Structural Features :

- Piperazine core with 4-fluorophenyl substituent.

- Benzylidene-hydrazine-thiazole scaffold instead of sulfonyl-carbamoyl linkage.

Key Differences : - The absence of a sulfonyl group reduces polarity compared to the target compound.

- Fluorophenyl substitution may enhance metabolic stability but reduce steric bulk relative to 3,4-dimethoxyphenyl .

Structural Analog 2: Ethyl 4-[2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl]-1-piperazinecarboxylate

Structural Features :

- Piperazine core with a hydroxyethyl group and methylsulfonylphenyl substituent.

Key Differences : - The methylsulfonyl group is directly attached to the phenyl ring, unlike the carbamoyl-thiazole linkage in the target compound.

- Hydroxyethyl side chain may increase hydrogen-bonding capacity . Activity: Not explicitly reported, but methylsulfonyl groups are associated with anti-inflammatory and kinase inhibitory effects .

Structural Analog 3: 4-(Thiophen-2-yl)-1-(4-(2-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (MK41)

Structural Features :

- Piperazine linked to a trifluoromethylphenyl group and a thiophene-containing butanone chain. Key Differences:

- Trifluoromethyl group introduces strong electron-withdrawing effects, contrasting with the electron-donating methoxy groups in the target compound.

- Butanone spacer may alter conformational flexibility . Activity: Evaluated for receptor binding (e.g., serotonin receptors), highlighting the role of trifluoromethyl in enhancing selectivity .

Structural Analog 4: Ethyl 4-[2-[[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate

Structural Features :

- Oxadiazole ring substituted with 3,4-dimethylphenyl, linked via sulfanyl-acetyl to piperazine.

Key Differences : - Dimethylphenyl substituent offers less steric hindrance than dimethoxyphenyl . Activity: Oxadiazoles are known for antimicrobial and anticancer activity, suggesting divergent therapeutic applications compared to thiazole-based compounds .

Data Table: Comparative Analysis

Research Findings and Structure-Activity Relationships (SAR)

- Electron-Donating vs. Electron-Withdrawing Groups : The 3,4-dimethoxyphenyl group in the target compound may enhance π-π interactions compared to fluorophenyl or trifluoromethyl substituents, which prioritize electrostatic interactions .

- Sulfonyl vs. Carbamoyl Linkages : Sulfonyl groups improve metabolic stability, while carbamoyl linkages (as in the target compound) may facilitate hydrogen bonding with biological targets .

生物活性

Ethyl 4-((4-((4-(3,4-dimethoxyphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide an overview of its biological properties, including its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure

The compound is characterized by a complex structure that includes a thiazole moiety, a piperazine ring, and multiple aromatic systems. The presence of the 3,4-dimethoxyphenyl group contributes to its pharmacological profile.

Research indicates that this compound exhibits several biological activities, including:

- Anticancer Activity : Preliminary studies suggest that it may inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

- Anti-inflammatory Effects : It has shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines.

- Antimicrobial Properties : The compound has demonstrated activity against certain bacterial strains, indicating its potential as an antimicrobial agent.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be linked to specific structural features:

| Structural Feature | Effect on Activity |

|---|---|

| Thiazole moiety | Enhances anticancer activity |

| Piperazine ring | Contributes to receptor binding and selectivity |

| 3,4-Dimethoxyphenyl group | Increases lipophilicity and cellular uptake |

| Sulfonamide group | Potentially enhances solubility and bioavailability |

In Vitro Studies

In vitro evaluations have provided insights into the compound's efficacy. For instance, studies using various cancer cell lines have reported IC50 values indicating significant cytotoxicity:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 5.2 |

| A549 (Lung Cancer) | 3.8 |

| HeLa (Cervical Cancer) | 4.5 |

These results suggest that the compound could be a candidate for further development in cancer therapy.

Case Studies

- Case Study on Anticancer Activity : A study conducted on MCF-7 cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed apoptosis induction through activation of caspase pathways.

- Anti-inflammatory Effects : In a model of lipopolysaccharide (LPS)-induced inflammation, administration of the compound significantly reduced levels of TNF-alpha and IL-6 in vitro, showcasing its potential as an anti-inflammatory agent.

Q & A

Q. What are the standard protocols for synthesizing this compound, and how can reaction conditions be optimized for higher yields?

The synthesis involves multi-step reactions, including thiazole ring formation, sulfonylation, and carbamoylation. Key parameters include:

- Temperature control : Optimal ranges vary by step (e.g., 60–80°C for carbamoylation) to prevent side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

- Purification : Column chromatography or recrystallization ensures ≥95% purity . Advanced optimization may employ continuous flow reactors for reproducibility .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

- NMR spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., sulfonyl, piperazine) and validates regiochemistry .

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., 544.643 g/mol) and fragmentation patterns .

- HPLC : Monitors purity (>95%) and detects trace impurities .

Q. How can researchers assess the compound’s preliminary biological activity?

- In vitro assays : Screen for antimicrobial activity (e.g., MIC against E. coli or S. aureus) or anti-inflammatory effects (e.g., COX-2 inhibition) .

- Cell viability assays : Use MTT or resazurin to evaluate cytotoxicity in cancer cell lines (e.g., IC₅₀ values) .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in reported biological activity data?

- Dose-response validation : Replicate assays across multiple cell lines or enzymatic models to rule out cell-type-specific effects .

- Structural analogs : Compare activity with derivatives (e.g., fluorophenyl vs. methoxyphenyl substitutions) to identify SAR trends .

- Batch consistency : Verify compound purity and stability (e.g., via TGA/DSC) to exclude degradation artifacts .

Q. How can computational methods enhance mechanistic understanding of its bioactivity?

- Molecular docking : Predict binding modes to targets (e.g., kinases, GPCRs) using software like AutoDock or Schrödinger .

- MD simulations : Analyze stability of ligand-target complexes over 100-ns trajectories to validate docking hypotheses .

- ADMET prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, BBB permeability) .

Q. What experimental designs are recommended for probing structure-activity relationships (SAR)?

- Fragment-based modifications : Systematically alter substituents (e.g., piperazine to morpholine) and evaluate activity shifts .

- Isosteric replacement : Replace thiazole with oxazole or triazole to assess heterocycle impact on potency .

- Prodrug derivatization : Introduce ester or amide groups to improve solubility or bioavailability .

Q. How can researchers validate target engagement in complex biological systems?

- SPR/biolayer interferometry : Quantify binding kinetics (e.g., KD) to purified proteins .

- Cellular thermal shift assay (CETSA) : Confirm target stabilization in lysates or live cells after compound treatment .

- Knockdown/knockout models : Use CRISPR/Cas9 to ablate putative targets and assess activity loss .

Data Contradiction and Reproducibility

Q. What factors contribute to variability in reported IC₅₀ values across studies?

- Assay conditions : Differences in buffer pH, serum content, or incubation time alter potency .

- Compound aggregation : Use dynamic light scattering (DLS) to detect nanoaggregates that non-specifically inhibit targets .

- Metabolic interference : Pre-incubate with liver microsomes to identify instability-mediated false negatives .

Q. How should researchers address discrepancies between computational predictions and experimental results?

- Force field calibration : Validate docking parameters with co-crystallized ligands (PDB structures) .

- Solvent-accessible surface area (SASA) : Adjust for desolvation penalties in binding energy calculations .

- Experimental validation : Prioritize high-confidence targets (e.g., top 5% docking scores) for biochemical assays .

Methodological Best Practices

Q. What protocols ensure reliable thermal stability data for this compound?

- TGA/DSC : Monitor decomposition temperatures (Td) under nitrogen to prevent oxidation .

- Accelerated stability studies : Store at 40°C/75% RH for 4 weeks and track purity via HPLC .

Q. How can researchers optimize solubility for in vivo studies?

- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility .

- Salt formation : React with HCl or citrate to generate water-soluble salts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。